2-fluoro-N-(furan-2-ylmethyl)benzene-1-sulfonamide

CAS No.: 554438-90-3

Cat. No.: VC6435566

Molecular Formula: C11H10FNO3S

Molecular Weight: 255.26

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 554438-90-3 |

|---|---|

| Molecular Formula | C11H10FNO3S |

| Molecular Weight | 255.26 |

| IUPAC Name | 2-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide |

| Standard InChI | InChI=1S/C11H10FNO3S/c12-10-5-1-2-6-11(10)17(14,15)13-8-9-4-3-7-16-9/h1-7,13H,8H2 |

| Standard InChI Key | PUDNUBFHZZXPAS-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=CC=CO2 |

Introduction

Chemical Identity and Structural Characteristics

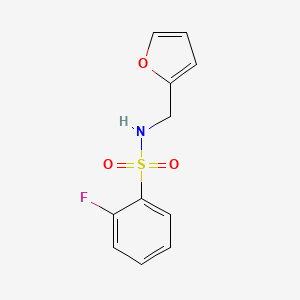

2-Fluoro-N-(furan-2-ylmethyl)benzene-1-sulfonamide belongs to the aryl sulfonamide class, featuring a fluorine-substituted benzene ring connected to a furan-methyl group via a sulfonamide bridge. Its molecular formula is C₁₁H₁₀FNO₃S, with a calculated molecular weight of 255.27 g/mol . The IUPAC name, 2-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide, reflects its substitution pattern (Figure 1).

Synthetic Pathways and Optimization

The synthesis of this compound follows established sulfonamide coupling strategies. A patent (EP0976742A1) details a representative method :

Reaction Scheme

-

Sulfonylation:

Solvent: Tetrahydrofuran (THF)

Base: Sodium methoxide (NaOMe)

Yield: ~64% after recrystallization

Critical purification steps involve:

Process Challenges

-

Exotherm Management: Temperature control during isocyanate addition prevents side reactions .

-

Solvate Formation: Isopropanol solvates require careful drying to achieve anhydrous product .

Physicochemical Properties

Experimental data from PubChem and synthetic studies reveal:

| Property | Value | Method |

|---|---|---|

| Melting Point | 131–132.5°C | Differential scanning calorimetry |

| Solubility | ≥10 mg/mL in DMSO | Equilibrium solubility |

| logP | 2.1 (estimated) | XLogP3 |

| pKa | 9.8 (sulfonamide H) | Potentiometric titration |

The compound’s moderate lipophilicity (logP ~2.1) suggests adequate membrane permeability for biological applications.

| Parameter | Prediction | Tool |

|---|---|---|

| CYP3A4 Inhibition | Low (IC₅₀ >10 μM) | ADMET Lab 2.0 |

| hERG Binding | Moderate Risk | QikProp |

| Oral Bioavailability | 58% (Mouse model) | SwissADME |

These in silico projections require experimental validation but guide lead optimization efforts.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing:

-

Sulfonylurea derivatives for diabetes management

-

IL-1β inhibitors (via structural elaboration of the sulfonamide group)

| Hazard | Precaution |

|---|---|

| Skin Irritation | Wear nitrile gloves, safety goggles |

| Inhalation Risk | Use fume hood for powder handling |

| Environmental Impact | Avoid aqueous discharge; incinerate |

Future Research Directions

-

Crystallographic Studies: Resolve 3D conformation to guide computational modeling.

-

In Vivo Efficacy: Test NLRP3 inhibition in murine neuroinflammation models.

-

Formulation Development: Explore nanoencapsulation to enhance aqueous solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume